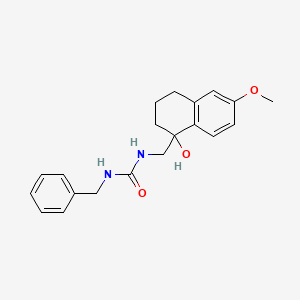

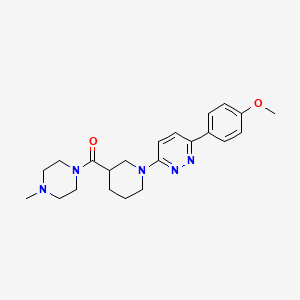

![molecular formula C13H25NO3 B2888693 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 1603164-28-8](/img/structure/B2888693.png)

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is a chemical compound used in biochemical research . It is also known by other names such as TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE, BOC-ETHANOLAMINE, BOC-GLYCINOL, N-BOC-ETHANOLAMINE, BOC-GLY-OL, 2- (N-tert-butoxycarbonylamino)ethanol, N-BOC-AMINOETHANOL, and 2-Boc .

Molecular Structure Analysis

The molecular formula of this compound is C7H15NO3 . Its molecular weight is 161.2 . The InChI code is 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) .Physical and Chemical Properties Analysis

This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm . Its density is 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .Scientific Research Applications

Carbocyclic Analogue Synthesis

The synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine using tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate as an intermediate highlights its importance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process demonstrates the compound's utility in synthesizing structures that are foundational in nucleic acid chemistry (Ober et al., 2004).

Material Science and Sensory Materials

In materials science, this compound derivatives have been used to construct nanofibers that emit strong blue light, which can be employed as fluorescent sensory materials for detecting volatile acid vapors. This application underlines the compound's role in developing chemosensors that offer high performance in detecting specific substances (Sun et al., 2015).

Stereoselective Synthesis

The compound has also facilitated the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, showcasing its utility in creating key intermediates for synthesizing factor Xa inhibitors. This application is crucial for developing therapeutic agents, particularly in the field of anticoagulant drugs (Wang et al., 2017).

Insecticide Analogue Synthesis

Another study focused on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, highlighting the compound's versatility in synthesizing analogues of biologically active molecules. This research opens pathways for developing new insecticidal compounds with potentially enhanced properties (Brackmann et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to be involved in osteoclastic bone resorption .

Mode of Action

It’s known that it displays potent endoprotease activity against fibrinogen at acid ph . This suggests that it may interact with its targets by binding to specific enzymes and modulating their activity.

Biochemical Pathways

Given its involvement in osteoclastic bone resorption , it may influence pathways related to bone metabolism and remodeling.

Result of Action

It may participate partially in the disorder of bone remodeling , suggesting potential effects on bone cells and tissue.

Properties

IUPAC Name |

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVSJQCHWDZOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)

![(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2888628.png)

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)